(E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-8-7(11-9(14)12-8)4-6-2-1-3-10-5-6/h1-5H,(H2,11,12,13,14)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSHZRKKQXDPHT-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/2\C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657569 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Structural and Chemical Properties of the Target Compound
Core Thiohydantoin Scaffold
The 2-thioxoimidazolidin-4-one scaffold is a sulfur-containing analogue of hydantoin, where the thiocarbonyl group at position 2 enhances electrophilicity and hydrogen-bonding capabilities compared to its oxygen counterpart. The pyridin-3-ylmethylene group at position 5 introduces planar rigidity and π-stacking potential, critical for biological interactions.
Stereochemical Considerations
The (E)-configuration of the exocyclic double bond is stabilized by conjugation between the pyridinyl ring and the thiohydantoin core, minimizing steric clashes between the pyridinyl nitrogen and the thiocarbonyl group. Nuclear magnetic resonance (NMR) analysis typically reveals a trans coupling constant ($$J$$) of 12–16 Hz for the vinyl protons, confirming the (E)-geometry.
Primary Synthetic Routes
Knoevenagel Condensation of 2-Thiohydantoin with Pyridine-3-Carbaldehyde
Reaction Mechanism
The most widely reported method involves a base-catalyzed Knoevenagel condensation between 2-thiohydantoin and pyridine-3-carbaldehyde (Scheme 1). The α-hydrogen of the thiohydantoin is deprotonated by a weak base (e.g., ammonium acetate or piperidine), forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the (E)-isomer as the major product due to thermodynamic stability.
Scheme 1 :
$$ \text{2-Thiohydantoin} + \text{Pyridine-3-carbaldehyde} \xrightarrow[\text{Base, Δ}]{\text{EtOH}} (E)\text{-5-(Pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one} $$
Optimization Studies
- Catalyst : Ammonium acetate (10 mol%) in ethanol under reflux provides yields of 65–75%. Piperidine (5 mol%) in dimethylformamide (DMF) at 80°C improves yields to 80–85% but requires stringent anhydrous conditions.
- Solvent : Polar protic solvents (e.g., ethanol, acetic acid) favor enolate formation, while aprotic solvents (DMF, acetonitrile) accelerate dehydration.
- Stereoselectivity : The (E)-isomer predominates (>95%) in refluxing ethanol due to conjugation stabilization, whereas the (Z)-isomer forms transiently in acidic conditions (e.g., acetic acid/sodium acetate).
Table 1 : Comparative Analysis of Knoevenagel Condensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E):(Z) Ratio |
|---|---|---|---|---|---|
| Ammonium acetate | EtOH | 78 | 6 | 68 | 97:3 |
| Piperidine | DMF | 80 | 4 | 82 | 99:1 |
| Acetic acid | AcOH | 120 | 3 | 55 | 60:40 |
Post-Functionalization of Preformed 5-Unsubstituted 2-Thiohydantoin
Aldehyde Condensation via Microwave Assistance
Microwave irradiation (150°C, 20 min) in ethanol with ammonium acetate achieves 88% yield, reducing reaction time from hours to minutes while maintaining stereoselectivity. This method is scalable for gram-scale synthesis.
Solid-Phase Synthesis
Immobilizing 2-thiohydantoin on Wang resin enables iterative aldehyde coupling and cleavage, producing the target compound with >90% purity after high-performance liquid chromatography (HPLC). This approach is advantageous for parallel synthesis of analogues.
Alternative Methodologies
Heterocyclic Rearrangement of Thiohydantoin Derivatives
Heating 5-(pyridin-3-ylhydroxymethyl)-2-thiohydantoin in toluene with p-toluenesulfonic acid (PTSA) induces dehydration to form the (E)-methylene derivative (Scheme 2). This method avoids base-sensitive substrates but requires careful temperature control to prevent pyridine ring decomposition.
Scheme 2 :
$$ \text{5-(Pyridin-3-ylhydroxymethyl)-2-thioxoimidazolidin-4-one} \xrightarrow[\text{PTSA}]{\text{Toluene, Δ}} (E)\text{-Target Compound} $$
Palladium-Catalyzed Cross-Coupling
Arylboronic acids react with 5-iodo-2-thiohydantoin under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to install the pyridinyl group. However, this route is less efficient (45–50% yield) due to competing protodeboronation and requires pre-functionalized starting materials.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration, with a dihedral angle of 178.2° between the thiohydantoin and pyridinyl planes. The crystal packing exhibits intermolecular hydrogen bonds between the thiocarbonyl and NH groups, stabilizing the lattice.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry
(E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one has been investigated for its potential as:
- Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, modifications to the structure have led to compounds that demonstrate enhanced efficacy against resistant bacterial strains .
- Anticancer Properties : Research indicates that certain derivatives possess cytotoxic effects against cancer cell lines. In particular, compounds derived from this scaffold were shown to inhibit the growth of human cancer cell lines such as MDA-MB-231 and HepG2 with IC50 values indicating potent activity .
Enzyme Inhibition
The compound has been explored as an enzyme inhibitor, particularly targeting proteins involved in immune responses. A series of related compounds were evaluated for their ability to inhibit perforin, a protein critical for immune cell function. Some derivatives showed potent inhibitory activity at low concentrations, suggesting potential therapeutic applications in modulating immune responses .
The unique structure of this compound allows it to interact with biological targets effectively. For example:
- Receptor Modulation : The compound can bind to specific receptors or enzymes, potentially altering their activity and influencing various biological pathways.
- Selective Inhibition : Certain derivatives displayed selective inhibition towards specific enzymes, indicating their potential as targeted therapeutic agents .
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of various this compound derivatives revealed promising results against breast cancer cell lines. The most active compound showed an IC50 value significantly lower than standard treatments, suggesting its potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition
Another investigation assessed the inhibitory effects of these compounds on perforin activity. The study demonstrated that some derivatives could inhibit perforin's lytic activity without causing cytotoxicity to immune cells, highlighting their potential in developing therapies for autoimmune diseases .
Mechanism of Action
The mechanism of action of (E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected 5-Arylidene-2-thioxoimidazolidin-4-one Derivatives
Key Structural Differences:
Aromatic vs. Heteroaromatic Substituents: Pyridine (target compound) introduces a basic nitrogen, enhancing solubility and metal-binding capacity compared to non-heteroaryl groups (e.g., phenanthrene or benzofuran) . Bulky substituents like phenanthren-9-yl () may reduce membrane permeability but improve intercalation with biomolecules.
Electron-donating groups (e.g., 4-hydroxybenzyl in ) improve antioxidant activity via radical scavenging .
Stereochemistry: The E-configuration in the target compound may favor planar alignment of the pyridine ring with the imidazolidinone core, optimizing π-π stacking in protein binding .
Antidiabetic and Antioxidant Potential
The 2-thioxoimidazolidin-4-one scaffold is linked to antidiabetic activity via α-glucosidase inhibition and antioxidant effects through radical neutralization . Substituents at C5 modulate these activities:
- Pyridine Derivative : The pyridinyl group’s nitrogen may enhance binding to enzyme active sites (e.g., α-glucosidase) through hydrogen bonding, though specific data for this compound is pending .
- 4-Hydroxybenzyl Analog : Exhibited 67–78% yield in synthesis and significant herbicidal activity, suggesting redox-modulating properties .
Antimicrobial and Antiparasitic Effects
- Phenanthren-9-yl Derivative : Demonstrated 99% yield and potent antimicrobial activity against S. mansoni, causing tegumental damage in parasites .
- Schistosomicidal Activity : Analogs with 4-chloro-/4-fluorobenzylidene groups induced structural collapse in S. mansoni worms, highlighting the role of halogen substituents in membrane disruption .
Perforin Inhibition
5-Arylidene derivatives with thiophene or benzofuran subunits (e.g., ) showed nanomolar inhibition of perforin, a key protein in immune response. Substitution at the 4-position of the aryl ring was critical for activity, with polar groups enhancing solubility and potency .
Biological Activity
(E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one is a compound belonging to the thioxoimidazolidinone class, which has garnered attention for its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article synthesizes recent findings on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thioxoimidazolidinone core substituted with a pyridinylmethylene group. Its structural uniqueness contributes to its biological efficacy, influencing interactions with various biological targets.
Inhibition of Ecto-5'-Nucleotidase (h-e5'NT)
One of the significant biological activities of this compound derivatives is their inhibition of ecto-5'-nucleotidase (h-e5'NT). This enzyme plays a crucial role in purinergic signaling by regulating adenosine levels in the extracellular space. Overexpression of h-e5'NT is associated with various pathological conditions, including cancer and inflammation.
Key Findings:
- Inhibitory Activity : The compound exhibited selective inhibition against h-e5'NT with an IC50 value of 0.23 ± 0.08 μM, indicating potent activity against this target .
- Cytotoxic Potential : In addition to enzyme inhibition, the compound demonstrated cytotoxic effects against cancer cell lines that overexpress h-e5'NT, showcasing its dual action as both an enzyme inhibitor and a potential anticancer agent .
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent, particularly against hepatocellular carcinoma (HepG2) cells.
- Cytotoxicity : The compound showed significant cytotoxicity with IC50 values as low as 0.017 μM against HepG2 cells, outperforming standard chemotherapeutics like Staurosporine and 5-Fluorouracil .
- Apoptosis Induction : Treatment with the compound led to a 19.35-fold increase in apoptosis induction compared to controls, indicating its ability to trigger programmed cell death through mechanisms involving the PI3K/AKT pathway .
- Gene Expression Modulation : The compound enhanced the expression of pro-apoptotic genes (p53, PUMA, Caspases 3, 8, and 9) while inhibiting anti-apoptotic genes such as Bcl-2. This modulation suggests a targeted approach to cancer therapy by manipulating cellular survival pathways .
Structure-Activity Relationship (SAR)
The biological activity of thioxoimidazolidinones is significantly influenced by their chemical structure. Variations in substituents can lead to substantial changes in potency and selectivity.
Observations:
- Substituent Effects : A series of studies have shown that electron-withdrawing groups on the aromatic ring enhance inhibitory activity against various targets, including perforin—a protein involved in immune responses .
- Binding Affinity : Compounds with specific substitutions demonstrated improved binding affinities and solubility profiles, making them more favorable candidates for further development .
Case Studies
- Inhibition of Perforin : A study investigated several derivatives of thioxoimidazolidinones for their ability to inhibit perforin activity. Compounds showed effective inhibition at concentrations ≤2.5 μM without cytotoxic effects on natural killer cells .
- In Vivo Efficacy : In vivo studies confirmed that certain derivatives not only inhibited tumor growth but also improved antioxidant levels and overall health markers in treated animals .
Q & A
Basic Research Question
- IR Spectroscopy : Confirm the presence of thioxo (C=S) groups via absorption bands near 1200–1250 cm⁻¹ and imine (C=N) stretches at ~1600 cm⁻¹ .
- NMR : The olefinic proton (C=CH) typically resonates at δ 6.70–8.58 ppm in ^1H NMR, while the imine carbon (CH=N) appears at δ 143 ppm in ^13C NMR .
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to predict electronic properties and validate experimental data. This method resolves discrepancies in tautomeric forms or isomer ratios .
What in vitro assays are suitable for evaluating the antiproliferative activity of this compound?
Advanced Research Question
Use MTT assays on cancer cell lines (e.g., DLD-1, HepG2) to measure IC₅₀ values. For example, analogs like (5Z)-5-(2-(2-(3,4-dimethylphenyl)hydrazono)propylidene)-2-thioxoimidazolidin-4-one showed IC₅₀ values of 2.79–4.71 µM, outperforming cisplatin . Include positive controls and validate selectivity using non-cancerous cell lines (e.g., HEK293).
How can electrochemical techniques be applied to study its redox behavior?
Advanced Research Question
Employ cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in acetonitrile or DMF with a glassy carbon electrode. The compound’s azulene analogs exhibit reversible redox peaks near −0.5 to +0.8 V (vs. Ag/AgCl), useful for heavy metal detection (e.g., Pb²⁺) via chemosensor applications . Optimize electrode modification by controlled potential electrolysis to enhance sensitivity .
What computational strategies predict isomer selectivity during synthesis?
Advanced Research Question
Use DFT-based NBO analysis to assess thermodynamic stability of E/Z isomers. The Z-isomer is often favored due to lower steric hindrance and hyperconjugative interactions. For example, (5Z)-5-benzylidene-2-thioxoimidazolidin-4-one is 3–5 kcal/mol more stable than the E-isomer . Pair computational results with HPLC or NMR to validate isomer ratios.
How do structural modifications influence schistosomicidal activity?
Advanced Research Question
Introduce electron-withdrawing groups (e.g., nitro, fluoro) on the benzylidene moiety to enhance tegumental disruption in Schistosoma mansoni. Analogs like (Z)-3-(4-chlorobenzyl)-5-(4-fluorobenzylidene)-1-methyl-2-thioxoimidazolidin-4-one caused tegument collapse and spine loss at 50 µM . Perform SEM imaging to quantify morphological changes.
What crystallization protocols ensure high-quality single crystals for X-ray diffraction?
Basic Research Question
Use slow evaporation from ethanol or DMF/water mixtures. Refine structures with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) . Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts.
How can this compound be functionalized for polymer modification applications?
Advanced Research Question
Incorporate the compound into epoxy resins via condensation with aldehydes (e.g., 2-chlorobenzaldehyde) to enhance thermal stability. For example, 5-(2-chlorobenzylidene)-3-(2,4-dihydroxybenzylidene)amino-2-thioxoimidazolidin-4-one improved blistering resistance in polymers by 40% at 3% w/w loading .
What analytical challenges arise in purity assessment, and how are they addressed?
Basic Research Question
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to separate isomers and byproducts .
- Elemental Analysis : Discrepancies in sulfur content (>0.2%) indicate incomplete purification; repeat recrystallization from acetic acid .
What mechanistic insights explain thermal dehydrogenation pathways?
Advanced Research Question
Under microwave or flash vacuum pyrolysis, the compound undergoes dehydrogenation via a radical mechanism. DFT studies show that H-atom abstraction from the methylene group initiates the reaction, with activation energies of ~25 kcal/mol . Monitor intermediates using ESR spectroscopy to confirm radical formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
